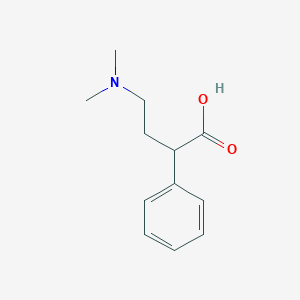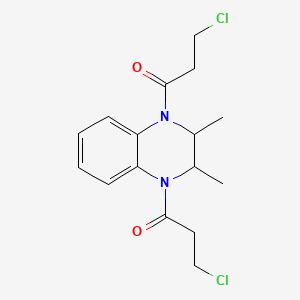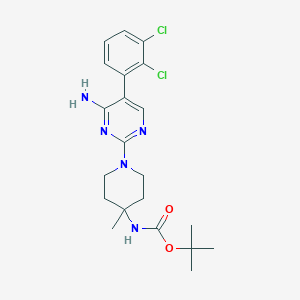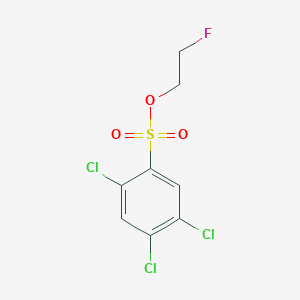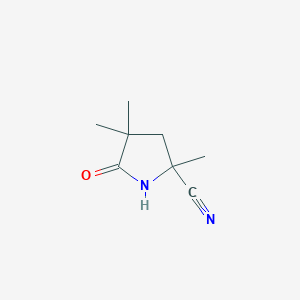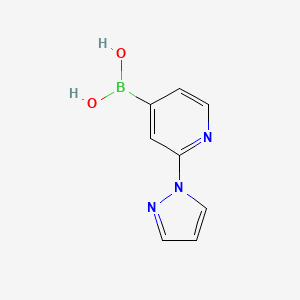
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and two phenyl groups attached to a heptanone backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the dimethylamino group and the formation of the heptanone backbone. The final step involves the conversion of the compound to its hydrobromide salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions, followed by purification steps to isolate the desired product. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethylamino group play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate: Known for its use in intramolecular cycloaddition reactions.
2-Bromo-6-fluoropyridine: Utilized in the synthesis of various organic compounds.
2-Bromo-6-chloro-purine: Studied for its pharmacological properties.
Uniqueness
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity
Propriétés
Numéro CAS |
7500-26-7 |
|---|---|
Formule moléculaire |
C21H27Br2NO |
Poids moléculaire |
469.3 g/mol |
Nom IUPAC |
2-bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide |
InChI |
InChI=1S/C21H26BrNO.BrH/c1-16(23(3)4)15-21(20(24)17(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,16-17H,15H2,1-4H3;1H |
Clé InChI |
WTBKAZNUVMBMKB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(C)Br)N(C)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
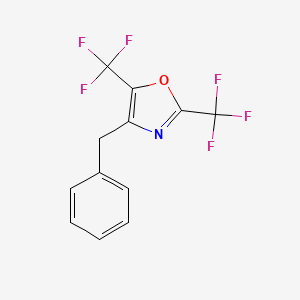
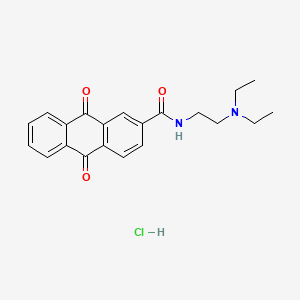
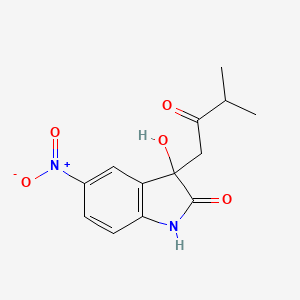
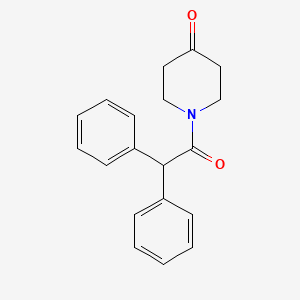
![2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine](/img/structure/B13999495.png)
![Diethyl[(3,4-dimethylphenyl)amino]propanedioate](/img/structure/B13999499.png)
![1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13999504.png)
